

Spectroscopic data for Ethyl tridecanoate (NMR, IR, Mass Spec).

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Spectroscopic Profile of Ethyl Tridecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl tridecanoate** (C15H30O2), a fatty acid ethyl ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **Ethyl tridecanoate**.

Table 1: ¹H NMR Spectroscopic Data for **Ethyl Tridecanoate**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.12	Quartet	2H	-O-CH ₂ -CH ₃
2.28	Triplet	2H	-CH ₂ -COO-
1.62	Quintet	2H	-CH2-CH2-COO-
1.25	Multiplet	18H	-(CH ₂) ₉ -
0.88	Triplet	3H	-СН₃
1.25	Triplet	3H	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl Tridecanoate**[1]

Chemical Shift (ppm)	Assignment
173.9	C=O
60.1	-O-CH ₂ -CH ₃
34.4	-CH ₂ -COO-
31.9	-(CH ₂)n-
29.6	-(CH ₂)n-
29.4	-(CH ₂)n-
29.3	-(CH ₂)n-
29.2	-(CH ₂)n-
25.0	-CH ₂ -CH ₂ -COO-
22.7	-CH₂-CH₃ (alkyl chain)
14.3	-O-CH ₂ -CH ₃
14.1	-CH₃ (alkyl chain)

Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **Ethyl tridecanoate** are presented in Table 3. Esters are known to exhibit a strong carbonyl (C=O) stretching vibration and two C-O stretching bands.[2] [3]

Table 3: IR Spectroscopic Data for **Ethyl Tridecanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2854	Strong	C-H stretch (alkane)
1742	Strong	C=O stretch (ester)
1465	Medium	C-H bend (alkane)
1377	Medium	C-H bend (alkane)
1175	Strong	C-O stretch (ester)
1035	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Ethyl Tridecanoate



m/z	Relative Intensity (%)	Assignment
242.2	15	[M] ⁺ (Molecular Ion)
197.1	10	[M - OCH ₂ CH ₃] ⁺
155.1	25	[CH ₃ (CH ₂) ₁₀ CO] ⁺
101.1	100	[CH ₂ =C(OH)OCH ₂ CH ₃] ⁺ (McLafferty rearrangement)
88.1	80	[CH2=C(OH)OC2H5]+ fragment
73.1	40	[COOCH2CH3]+
43.1	55	[C₃H ₇]+

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Ethyl tridecanoate**. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy: A sample of **Ethyl tridecanoate** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Varian A-60 or a Bruker instrument.[4] For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

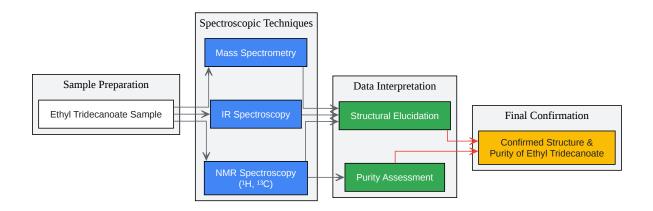
IR Spectroscopy: Infrared spectra can be obtained using various techniques. For a liquid sample like **Ethyl tridecanoate**, Attenuated Total Reflectance (ATR) is a common method. A small drop of the neat liquid is placed on the ATR crystal (e.g., DuraSamplIR II) of an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, and the spectrum is recorded.[4][5] Alternatively, the sample can be analyzed as a thin film between KBr plates.[4] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.



Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).[6][7] The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **Ethyl tridecanoate**.



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Caption: Workflow for the spectroscopic analysis of **Ethyl tridecanoate**.

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